4,4'-methylenebis(3-bromo-N,N-dimethylaniline)
Overview
Description
4,4’-methylenebis(3-bromo-N,N-dimethylaniline): is an organic compound with the molecular formula C17H20Br2N2 and a molecular weight of 412.16 g/mol . It is characterized by the presence of two bromine atoms and two dimethylamino groups attached to a benzene ring, connected by a methylene bridge. This compound is known for its applications in various fields, including dye manufacturing and as a reagent in chemical analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4,4’-methylenebis(3-bromo-N,N-dimethylaniline) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-N,N-dimethylaniline.
Condensation Reaction: The 3-bromo-N,N-dimethylaniline is then subjected to a condensation reaction with formaldehyde (methanal) under acidic conditions to form the methylene bridge.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the final compound.
Industrial Production Methods:
In industrial settings, the production of 4,4’-methylenebis(3-bromo-N,N-dimethylaniline) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
4,4’-methylenebis(3-bromo-N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the parent amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Parent amine (4,4’-methylenebis(N,N-dimethylaniline)).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-methylenebis(3-bromo-N,N-dimethylaniline) has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-methylenebis(3-bromo-N,N-dimethylaniline) involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- 4,4’-methylenebis(N,N-dimethylaniline)
- 4,4’-methylenebis(2-chloro-N,N-dimethylaniline)
- 4,4’-methylenebis(3-chloro-N,N-dimethylaniline)
Comparison:
- 4,4’-methylenebis(3-bromo-N,N-dimethylaniline) is unique due to the presence of bromine atoms, which can significantly influence its reactivity and applications compared to its chloro and non-halogenated analogs .
- The bromine atoms enhance its electrophilic properties, making it more suitable for specific substitution reactions .
Properties
IUPAC Name |
3-bromo-4-[[2-bromo-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Br2N2/c1-20(2)14-7-5-12(16(18)10-14)9-13-6-8-15(21(3)4)11-17(13)19/h5-8,10-11H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGLUOGGGJZILA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)CC2=C(C=C(C=C2)N(C)C)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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